An In-depth Technical Guide to the Core Properties of alpha-D-Glucose Pentaacetate
An In-depth Technical Guide to the Core Properties of alpha-D-Glucose Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Glucose pentaacetate is a fully acetylated derivative of D-glucose, where all five hydroxyl groups are protected by acetyl groups. This modification renders the molecule more lipophilic and allows it to be used in a variety of applications, from a key intermediate in the synthesis of glycosides and other carbohydrate-based structures to a bioactive molecule with interesting physiological effects. This technical guide provides a comprehensive overview of the fundamental properties of alpha-D-glucose pentaacetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, with a focus on its insulinotropic action.
Core Properties of alpha-D-Glucose Pentaacetate
alpha-D-Glucose pentaacetate is a white, crystalline solid with a bitter taste.[1] It is odorless and stable under normal conditions. The key physical and chemical properties are summarized in the tables below for easy reference and comparison. It is important to distinguish between the pure alpha anomer (CAS Number: 604-68-2) and the mixed anomer (α,β) product (CAS Number: 3891-59-6), as their properties, particularly the melting point and specific rotation, will differ.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₁₁ | [2] |
| Molecular Weight | 390.34 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 111-114 °C | [3] |
| Boiling Point | 472 °C at 760 mmHg (estimated) | [5] |
| Density | 1.263 g/cm³ (estimated) | [5] |
| Taste | Bitter | [1] |
Solubility and Optical Properties
| Property | Value | Reference |
| Solubility in Water | Sparingly soluble (< 5 g/L at 25°C) | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform (B151607), and acetic acid | [3][4] |
| Specific Optical Rotation ([α]D²⁰) | +100.0° to +103.0° (c=1, CHCl₃) | [4] |
Experimental Protocols
Synthesis of alpha-D-Glucose Pentaacetate
A common and efficient method for the synthesis of alpha-D-glucose pentaacetate is the acetylation of D-glucose using acetic anhydride (B1165640) with a catalyst. The choice of catalyst can influence the anomeric selectivity of the product.
Protocol: Perchloric Acid Catalyzed Acetylation
This method favors the formation of the α-anomer.
Materials:
-
D-glucose
-
Acetic anhydride
-
Perchloric acid (70%)
-
Ethanol
-
Ice water
Procedure:
-
In a conical flask, add 10 ml of acetic anhydride to a measured amount of D-glucose.
-
With constant swirling, add 0.7 ml of 70% perchloric acid dropwise. Maintain the temperature of the reaction mixture below 35 °C.
-
Continue swirling until the glucose is completely dissolved.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
The solid product will precipitate out of the solution.
-
Filter the product and wash it thoroughly with cold water.
-
Dry the solid product.
-
For further purification, recrystallize the crude product from hot ethanol.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure and purity of alpha-D-glucose pentaacetate.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Typical ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
Anomeric Proton (H-1): ~6.33 ppm (doublet)
-
Ring Protons (H-2, H-3, H-4, H-5, H-6a, H-6b): ~4.10 - 5.47 ppm (multiplets)
-
Acetyl Protons: ~2.02 - 2.19 ppm (singlets, 15H)[6]
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered alpha-D-glucose pentaacetate directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Characteristic IR Absorption Bands (cm⁻¹):
-
C=O (ester): ~1740-1750 cm⁻¹ (strong)
-
C-O (ester): ~1230 cm⁻¹ (strong)
-
C-H (alkane): ~2900-3000 cm⁻¹
-
Fingerprint Region: 1000-1200 cm⁻¹ (complex bands characteristic of the carbohydrate backbone)[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Direct infusion electrospray ionization (ESI) is a suitable method.
Sample Preparation:
-
Prepare a dilute solution of alpha-D-glucose pentaacetate in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion.
Expected Molecular Ion:
-
[M+Na]⁺: m/z 413.1
Biological Activity: Insulinotropic Action
alpha-D-Glucose pentaacetate has been shown to stimulate insulin (B600854) release from pancreatic β-cells.[8] This effect is primarily due to its intracellular hydrolysis to D-glucose, which then enters the metabolic pathways of the β-cell, leading to insulin secretion.[8] However, the mechanism may differ from that of direct glucose stimulation.
The proposed signaling pathway for the insulinotropic action of alpha-D-glucose pentaacetate is depicted below:
Caption: Proposed signaling pathway for alpha-D-Glucose pentaacetate-induced insulin secretion.
Antimicrobial Activity
alpha-D-Glucose pentaacetate has demonstrated antimicrobial activity against a range of bacteria and fungi, including Shigella dysenteriae, Candida albicans, and Staphylococcus.[3] While the exact mechanism of its antimicrobial action is not fully elucidated, it is hypothesized that its ability to be taken up by microbial cells and subsequently interfere with cellular processes may play a role. The increased lipophilicity compared to free glucose could facilitate its passage through the microbial cell membrane. Further research is required to determine the specific intracellular targets and signaling pathways affected by this compound in microorganisms.
Conclusion
alpha-D-Glucose pentaacetate is a versatile molecule with well-defined physicochemical properties. Its synthesis is straightforward, and its structure can be unequivocally confirmed by standard analytical techniques. The biological activity of alpha-D-glucose pentaacetate, particularly its insulinotropic effects, makes it a valuable tool for research in metabolic diseases. Further investigation into its antimicrobial mechanisms could open up new avenues for its application in drug development. This guide provides a solid foundation for researchers and scientists working with or considering the use of alpha-D-glucose pentaacetate in their studies.
References
- 1. rsc.org [rsc.org]
- 2. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deyerchem.com [deyerchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]
- 7. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 8. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
